molecular formula C10H20O2 B122910 (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol CAS No. 155419-08-2

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol

Cat. No. B122910
M. Wt: 172.26 g/mol
InChI Key: WQFGPARDTSBVLU-JLIMGVALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol, also known as MPD, is a chiral compound that has been widely used in scientific research. It is a versatile building block for the synthesis of various natural and non-natural products.

Mechanism Of Action

The mechanism of action of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is not well understood. However, it is believed that (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol may act as a chiral template or a chiral inducer in asymmetric catalysis. (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol may also act as a chiral solvating agent by forming diastereomeric complexes with chiral compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. However, it has been reported that (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol may have antioxidant and anti-inflammatory properties. (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a versatile chiral building block that can be easily synthesized. It is also commercially available. (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has a high degree of enantioselectivity and can be used in asymmetric catalysis. However, (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is relatively expensive and may not be suitable for large-scale synthesis.

Future Directions

There are several future directions for the research on (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. One direction is to explore the potential biomedical applications of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. Another direction is to develop new synthetic methods for the preparation of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol and its derivatives. (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can also be used as a chiral template for the synthesis of new chiral compounds. Furthermore, the use of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol in asymmetric catalysis can be further explored to develop new chiral catalysts.

Synthesis Methods

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can be synthesized by the reduction of the corresponding ketone, which can be obtained from the reaction of cyclohexanone with methyl vinyl ketone. The reduction can be carried out using sodium borohydride in the presence of a suitable solvent such as ethanol or methanol. The yield of (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can be improved by using a chiral auxiliary or a chiral catalyst.

Scientific Research Applications

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been used as a chiral building block for the synthesis of various natural and non-natural products. It has also been used as a ligand for asymmetric catalysis. In addition, (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been used as a chiral solvating agent for the determination of enantiomeric excess of chiral compounds by NMR spectroscopy. (1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has also been used as a chiral auxiliary for the synthesis of chiral compounds.

properties

CAS RN

155419-08-2

Product Name

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2R,3S,6R)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10-/m0/s1

InChI Key

WQFGPARDTSBVLU-JLIMGVALSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]([C@@H]1O)O)C(C)C

SMILES

CC1CCC(C(C1O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1O)O)C(C)C

synonyms

1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,[1S-(1alpha,2alpha,3bta,6alpha)]-(9CI)

Origin of Product

United States

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